3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol
Description
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol is a fluorinated allylic alcohol characterized by a propenol (allylic alcohol) backbone substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, influencing reactivity and stability. This compound is structurally distinct due to its α,β-unsaturated system (prop-2-en-1-ol), which confers unique conjugation and reactivity patterns.
Properties
Molecular Formula |
C11H8F6O |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6,18H,3H2/b2-1+ |
InChI Key |
RDQMVXMKAFCVGD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/CO |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-enal or 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-amine or 3-[3,5-Bis(trifluoromethyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 3,5-bis(trifluoromethyl)phenyl motif but differ in their alcohol substituents:
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol, also known as a trifluoromethyl-substituted compound, has garnered attention in medicinal chemistry due to its unique structural features that enhance biological activity. The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.16 g/mol. This compound features a prop-2-en-1-ol backbone with two trifluoromethyl groups attached to a phenyl ring, which enhances its reactivity and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.16 g/mol |
| Boiling Point | 84 °C (1 mmHg) |
| Melting Point | 58–60 °C |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl substituents exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against drug-resistant bacterial strains such as Staphylococcus aureus . The unique electronic characteristics of the trifluoromethyl groups enhance the pharmacological profiles of these compounds, making them valuable in drug development .
Case Study: Antibacterial Efficacy
In a study examining the antimicrobial effects of trifluoromethyl-substituted compounds, it was found that those with similar structural motifs displayed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against S. aureus , including methicillin-resistant strains (MRSA) . This highlights the potential application of this compound in treating resistant bacterial infections.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In cellular assays, it was shown to inhibit the NF-kB pathway, which is crucial in regulating inflammatory responses. The inhibition of this pathway can lead to decreased expression of pro-inflammatory cytokines .
Table: Inhibition of NF-kB Pathway
| Compound | IC50 (μM) |
|---|---|
| IMD-0354 | 0.218 |
| Compound 4 (related structure) | 0.143 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
- Enzyme Interactions : It may interact with enzymes involved in metabolic pathways, influencing various biological processes and enhancing its pharmacokinetic properties.
- NF-kB Pathway Modulation : By inhibiting the NF-kB signaling pathway, the compound can reduce inflammation and potentially provide therapeutic benefits in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
